2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with N-(3,4-dimethoxyphenyl)acetamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-bromophenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-15-4-6-16(7-5-15)19-10-8-17(13-24)23(26-19)30-14-22(27)25-18-9-11-20(28-2)21(12-18)29-3/h4-12H,14H2,1-3H3,(H,25,27) |
InChI Key |
PIMKULYPTFQIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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